N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-nitrophenyl)-2-propenylidene)amine
CAS No.: 307975-50-4
Cat. No.: VC16086722
Molecular Formula: C20H21ClN4O2
Molecular Weight: 384.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307975-50-4 |
|---|---|
| Molecular Formula | C20H21ClN4O2 |
| Molecular Weight | 384.9 g/mol |
| IUPAC Name | (E,E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-imine |
| Standard InChI | InChI=1S/C20H21ClN4O2/c21-19-9-7-17(8-10-19)16-23-12-14-24(15-13-23)22-11-3-5-18-4-1-2-6-20(18)25(26)27/h1-11H,12-16H2/b5-3+,22-11+ |
| Standard InChI Key | MXPRUPLAMGDQFB-BMGPFKPPSA-N |
| Isomeric SMILES | C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C=C/C3=CC=CC=C3[N+](=O)[O-] |
| Canonical SMILES | C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC=CC3=CC=CC=C3[N+](=O)[O-] |
Introduction
Chemical Identity and Nomenclature
The compound’s identity is defined by its IUPAC name, (E,E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-imine, reflecting its stereochemistry and substituent arrangement . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₁ClN₄O₂ |
| Molecular Weight | 408.86 g/mol |
| CAS Registry Number | 307975-50-4 |
| EC Number | 652-220-7 |
| SMILES Notation | C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=N/C=C/C3=CC=CC=C3N+[O-])N |
Synonyms include 4-(4-chlorobenzyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]piperazin-1-amine and STL337460, as cataloged in PubChem and the European Chemicals Agency (ECHA) database . The presence of both E configurations in the propenylideneamine chain is critical for its spatial orientation, potentially influencing intermolecular interactions.
Structural and Stereochemical Analysis
Molecular Geometry
The compound’s piperazine ring adopts a chair conformation, minimizing steric strain, while the 4-chlorobenzyl group extends axially from the nitrogen at position 4. The propenylideneamine moiety forms a conjugated system with the 2-nitrophenyl group, creating a planar region that may facilitate π-π stacking or charge-transfer interactions . Density functional theory (DFT) simulations of analogous structures suggest that the nitro group at the ortho position introduces steric hindrance, potentially affecting binding affinity in biological systems .
Synthesis and Reactivity
Stability and Degradation
The nitro group’s electron-withdrawing nature may render the compound susceptible to photodegradation or microbial reduction, generating amine byproducts. Hydrolysis of the imine bond under acidic or alkaline conditions could yield 1-(4-chlorobenzyl)piperazine and 3-(2-nitrophenyl)propenal .
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